3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a nitrophenyl group, and a sulfanyl group
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known for their multidirectional biological activity .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
1,2,4-triazole derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit significant antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-nitrophenylsulfanyl derivatives with triazole precursors under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4H-1,2,4-triazol-4-amine: Lacks the nitrophenyl and sulfanyl groups, resulting in different chemical properties.
5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-5-phenyl-4H-1,2,4-triazol-4-amine: Contains a phenyl group instead of a nitrophenyl group, leading to different electronic properties.
Uniqueness
3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOJSNMFDLEMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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